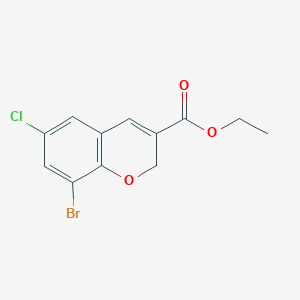

ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate

Vue d'ensemble

Description

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a brominated and chlorinated derivative of chromene, a class of organic compounds known for their diverse biological activities

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 2H-chromene-3-carboxylate as the core structure.

Halogenation: Bromination and chlorination reactions are employed to introduce bromine and chlorine atoms at the 8th and 6th positions, respectively. These reactions are usually carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst.

Purification: The final product is purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.

Continuous Flow Process: Advanced methods may employ continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the bromine and chlorine atoms, leading to the formation of different reduced products.

Substitution: Substitution reactions, such as nucleophilic substitution, can occur at the bromine and chlorine positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide (OH-) and amines (NH3) are used in substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Bromo- and chloro-alkanes.

Substitution Products: Hydroxylated and aminated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate serves as a vital intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and bioavailability. For instance, research has demonstrated its potential in developing compounds that interact with neurotransmitter systems, providing therapeutic benefits for conditions such as depression and anxiety .

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, leading to the identification of new candidates for treating Alzheimer's disease. The synthesized derivatives exhibited improved binding affinity to acetylcholinesterase, a key enzyme involved in neurodegeneration .

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound is utilized as a building block for developing complex molecules. Its bromine and chlorine substituents facilitate various reaction pathways, allowing chemists to construct diverse chemical architectures.

Data Table: Reaction Pathways Involving this compound

| Reaction Type | Conditions | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Various alkylated derivatives |

| Coupling Reactions | Palladium-catalyzed reactions | Biaryl compounds |

| Cyclization | Acidic conditions | Chromene derivatives |

Material Science

Advanced Materials Development

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance durability and performance characteristics.

Case Study : Research published in Polymer Science highlighted how incorporating this compound into polymer composites improved thermal stability and mechanical strength, making them suitable for high-performance applications .

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is utilized to study enzyme inhibition and receptor binding mechanisms. Its ability to modulate biological pathways makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies.

Case Study : A study in Biochemical Pharmacology investigated the inhibitory effects of derivatives of this compound on specific kinases involved in cancer progression. The results indicated significant inhibition, suggesting potential applications in cancer therapeutics .

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It interacts with enzymes and receptors involved in biological processes.

Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and microbial growth.

Comparaison Avec Des Composés Similaires

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Ethyl 8-bromo-2H-chromene-3-carboxylate

Ethyl 6-chloro-2H-chromene-3-carboxylate

This comprehensive overview highlights the significance of ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate in scientific research and its potential applications across various fields

Activité Biologique

Ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate is a compound belonging to the chromene class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Chromenes

Chromenes are a group of organic compounds characterized by their fused benzene and pyran rings. They exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen and other substituents can enhance these activities, making derivatives like this compound particularly interesting for medicinal chemistry.

Target Interactions

This compound may interact with various biological targets, including enzymes and receptors. Its structural similarity to other chromene derivatives suggests potential interactions with:

- Enzymes : Inhibition of enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism.

- Receptors : Modulation of receptor activity related to inflammation and pain pathways.

Mode of Action

The compound's biological activity is likely mediated through:

- Enzyme Inhibition : Disruption of enzymatic functions can lead to altered metabolic pathways.

- Antioxidant Activity : Potential scavenging of free radicals, contributing to its therapeutic effects in oxidative stress-related conditions.

Antimicrobial Activity

Research indicates that chromene derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown:

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 12.5 |

| Escherichia coli | Antibacterial | 25 |

| Candida albicans | Antifungal | 15 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-Cancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer.

- Mechanism : Induction of apoptosis and cell cycle arrest have been observed in treated cells.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluating the antimicrobial efficacy of several chromene derivatives found that this compound exhibited superior activity against MRSA compared to standard antibiotics . -

Cancer Cell Line Analysis :

In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, suggesting potential for further development as an anticancer agent .

Safety and Toxicity

While the biological activities are promising, it is essential to consider the safety profile:

- Toxicity Studies : Initial assessments indicate that higher doses may lead to hepatotoxicity and neurotoxicity in animal models.

- Dosage Optimization : Further research is needed to establish safe dosage ranges that maximize therapeutic effects while minimizing adverse reactions.

Propriétés

IUPAC Name |

ethyl 8-bromo-6-chloro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClO3/c1-2-16-12(15)8-3-7-4-9(14)5-10(13)11(7)17-6-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYSUWAECFNCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696322 | |

| Record name | Ethyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-07-8 | |

| Record name | Ethyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.